molecular formula C14H17N B1397731 1-(2-tert-Butylphenyl)-1H-pyrrole CAS No. 1355334-82-5

1-(2-tert-Butylphenyl)-1H-pyrrole

Cat. No. B1397731
CAS RN: 1355334-82-5
M. Wt: 199.29 g/mol
InChI Key: GBQQCWRWBNTEHA-UHFFFAOYSA-N
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Description

“1-(2-tert-Butylphenyl)-1H-pyrrole” is a complex organic compound. The “tert-Butylphenyl” part refers to a phenyl group (a ring of 6 carbon atoms, akin to benzene) with a tert-butyl group (a central carbon atom attached to three methyl groups) attached . The “1H-pyrrole” part refers to a five-membered ring with four carbon atoms and one nitrogen atom .


Synthesis Analysis

While specific synthesis methods for “1-(2-tert-Butylphenyl)-1H-pyrrole” were not found, there are general methods for synthesizing similar compounds. For instance, tert-butyl groups can be attached to molecules via reactions with carboxylic acids .


Chemical Reactions Analysis

Again, while specific reactions involving “1-(2-tert-Butylphenyl)-1H-pyrrole” were not found, related compounds have been studied. For example, tert-butyl groups can participate in various reactions, including oxidation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-tert-Butylphenyl)-1H-pyrrole” would depend on its exact molecular structure. Related compounds, such as 2-tert-butylphenol, are known to be liquids at room temperature .

Scientific Research Applications

Polymer Additive Degradation Analysis

“1-(2-tert-Butylphenyl)-1H-pyrrole” can be structurally related to compounds formed as degradation products from phosphite antioxidants used in polyolefin bioprocessing materials. These compounds, including similar tert-butylphenyl derivatives, have been identified as cell-growth-inhibiting substances . The analysis of such degradation products is crucial for ensuring the safety and efficacy of biopharmaceutical manufacturing processes.

NMR Spectroscopy Probes

The tert-butyl group in “1-(2-tert-Butylphenyl)-1H-pyrrole” can serve as a sensitive probe in NMR studies of macromolecular complexes . This application is particularly valuable in the study of large biomolecular assemblies, where the tert-butyl group’s high mobility and sharp resonance peaks can provide insights into complex structures and dynamics.

Synthesis of Biologically Active Compounds

Compounds with tert-butyl groups, such as “1-(2-tert-Butylphenyl)-1H-pyrrole,” are potential precursors to biologically active natural products . Their synthesis and characterization are essential steps in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

The mechanism of action would depend on the specific use of “1-(2-tert-Butylphenyl)-1H-pyrrole”. Without more context, it’s difficult to provide a detailed explanation .

Safety and Hazards

The safety and hazards associated with “1-(2-tert-Butylphenyl)-1H-pyrrole” would depend on its exact molecular structure and how it’s used. For example, many organic compounds can be harmful if ingested or if they come into contact with the skin .

Future Directions

The future directions for research on “1-(2-tert-Butylphenyl)-1H-pyrrole” would likely depend on its potential applications. For example, if it has useful properties as a catalyst, research might focus on optimizing its synthesis and use in various reactions .

properties

IUPAC Name

1-(2-tert-butylphenyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N/c1-14(2,3)12-8-4-5-9-13(12)15-10-6-7-11-15/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQQCWRWBNTEHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-tert-Butylphenyl)-1H-pyrrole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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